molecular formula C16H17N5O2S B2895803 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1002933-06-3

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2895803
CAS No.: 1002933-06-3
M. Wt: 343.41
InChI Key: JHELZNDPSKGHRE-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Biological Activity

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article explores the biological activities associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a carboxamide group, which is known to enhance biological activity through various mechanisms. The presence of the pyrazole and pyrimidine rings further contributes to its pharmacological profile.

Anticancer Activity

Research indicates that thiophene derivatives exhibit notable anticancer properties. A study synthesized various thiophene carboxamide derivatives and assessed their biological activities against cancer cell lines. Among these, compounds similar to this compound demonstrated promising results against Hep3B liver cancer cells, with IC50 values indicating potent antiproliferative effects .

The proposed mechanism involves the disruption of microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4), a known anticancer agent. The interaction of these compounds with tubulin prevents cancer cell proliferation by inducing cell cycle arrest and apoptosis .

Anti-inflammatory and Analgesic Properties

Thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX activity, these compounds can reduce the synthesis of pro-inflammatory prostaglandins .

Antioxidant Activity

The antioxidant potential of thiophene-containing compounds has been evaluated using various assays. For instance, certain derivatives exhibited significant scavenging activity against reactive oxygen species (ROS), contributing to their overall pharmacological profile . The antioxidant activity is critical in mitigating oxidative stress-related cellular damage, which is often implicated in cancer progression.

Summary of Biological Activities

Activity Description Reference
AnticancerPotent against Hep3B cancer cells; induces apoptosis via tubulin interaction
Anti-inflammatoryInhibits COX enzymes, reducing pro-inflammatory mediators
AntioxidantScavenges ROS; protects against oxidative stress

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiophene derivatives in various biological assays:

  • Antiproliferative Studies : In vitro studies demonstrated that thiophene carboxamide derivatives significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies .
  • Molecular Docking Studies : Computational analyses suggested strong binding affinities between these compounds and key biological targets such as EGFR tyrosine kinase, further supporting their potential as anticancer agents .
  • Mechanistic Insights : Research utilizing caspase activation assays confirmed that certain derivatives induce apoptosis through mitochondrial pathways, showcasing their complex interaction with cellular machinery .

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-5-11-9-14(22)19-16(17-11)21-13(8-10(2)20-21)18-15(23)12-6-4-7-24-12/h4,6-9H,3,5H2,1-2H3,(H,18,23)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHELZNDPSKGHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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